molecular formula C38H38N6O4 B12745178 Morpholineacetamide, N,N'-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- CAS No. 130189-71-8

Morpholineacetamide, N,N'-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis-

Cat. No.: B12745178
CAS No.: 130189-71-8
M. Wt: 642.7 g/mol
InChI Key: YKUKYBLHSCZVGM-PDWXEFFHSA-N
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Description

Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- is a complex organic compound featuring a unique diazocine structure This compound is part of the broader class of diazocine derivatives, which are known for their distinctive eight-membered ring structures containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- typically involves multiple steps. One common approach starts with the preparation of the diazocine core, which can be synthesized from methyl 2-aminobenzoate or methyl 3-aminonaphtholate The synthesis involves a series of reactions, including condensation and cyclization, to form the eight-membered ring structure

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield indolo[3,2-b]indoles, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with different properties .

Scientific Research Applications

Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- involves its interaction with specific molecular targets. The compound’s diazocine core can undergo conformational changes, which may influence its binding to proteins, nucleic acids, or other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- is unique due to its specific substitution pattern and the presence of morpholineacetamide groups. These features confer distinct electronic, photophysical, and biochemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

130189-71-8

Molecular Formula

C38H38N6O4

Molecular Weight

642.7 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(6Z,12Z)-2-[(2-morpholin-4-ylacetyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide

InChI

InChI=1S/C38H38N6O4/c45-35(25-43-15-19-47-20-16-43)39-29-11-13-33-31(23-29)37(27-7-3-1-4-8-27)41-34-14-12-30(40-36(46)26-44-17-21-48-22-18-44)24-32(34)38(42-33)28-9-5-2-6-10-28/h1-14,23-24H,15-22,25-26H2,(H,39,45)(H,40,46)/b37-31-,38-32-,41-34?,41-37?,42-33?,42-38?

InChI Key

YKUKYBLHSCZVGM-PDWXEFFHSA-N

Isomeric SMILES

C1N(CCOC1)CC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)CN6CCOCC6)\C7=CC=CC=C7

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)CN6CCOCC6)C7=CC=CC=C7

Origin of Product

United States

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